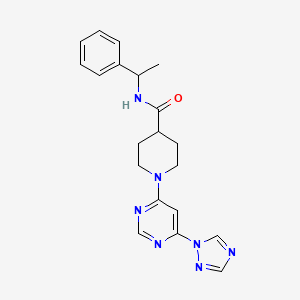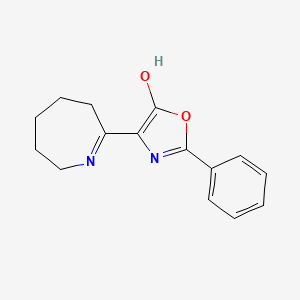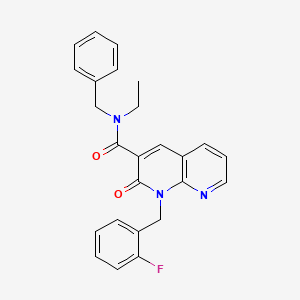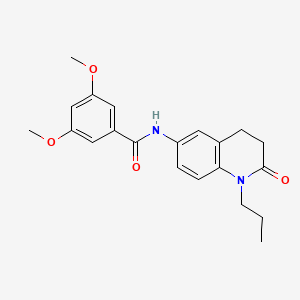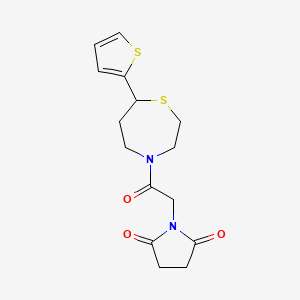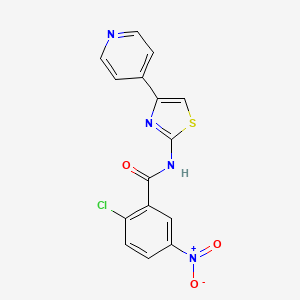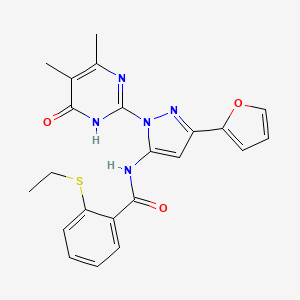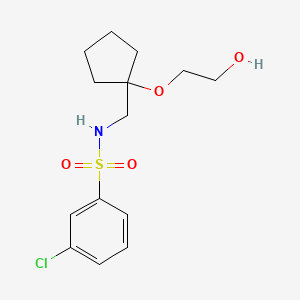
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide, commonly known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a type of medication that blocks the activity of JAK enzymes, which are involved in the immune system's response to inflammation. CP-690,550 has been extensively studied for its potential use in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
CP-690,550 works by inhibiting the activity of 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response. By blocking 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide activity, CP-690,550 reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor, and prevents the activation of immune cells, such as T cells and B cells. This leads to a reduction in inflammation and disease activity in autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a selective and potent inhibitory effect on 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide3, which is primarily expressed in immune cells. This specificity minimizes the risk of adverse effects on other tissues and organs. CP-690,550 has also been shown to have a long half-life and good oral bioavailability, making it a suitable candidate for oral administration.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for laboratory experiments, including its high potency and selectivity for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide3, which allows for precise modulation of the immune response. Its long half-life and good oral bioavailability also make it a convenient and cost-effective option for in vivo studies. However, CP-690,550's specificity for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide3 may limit its use in studying other signaling pathways and cellular processes that involve other 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide isoforms.
Zukünftige Richtungen
CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. Future studies could investigate the use of CP-690,550 in combination with other immunomodulatory agents or in different disease models. Additionally, research could explore the potential use of CP-690,550 in other conditions, such as cancer and infectious diseases, where 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide signaling plays a role in disease progression.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting from the reaction of 3-chlorobenzenesulfonyl chloride with cyclopentylmethylamine to form 3-chloro-N-cyclopentylmethylbenzenesulfonamide. This intermediate compound is then reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a base to obtain CP-690,550. The synthesis process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, CP-690,550 has shown promising results in reducing inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also demonstrated the efficacy of CP-690,550 in treating rheumatoid arthritis and other autoimmune diseases, with some patients achieving complete remission.
Eigenschaften
IUPAC Name |
3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c15-12-4-3-5-13(10-12)21(18,19)16-11-14(20-9-8-17)6-1-2-7-14/h3-5,10,16-17H,1-2,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSISOJFCKAPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

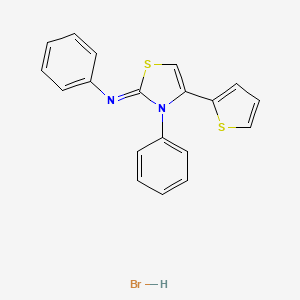
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)
![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)
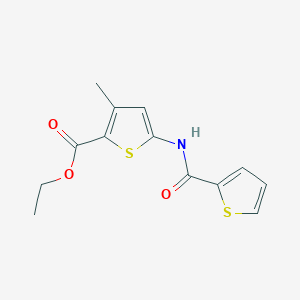
![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)
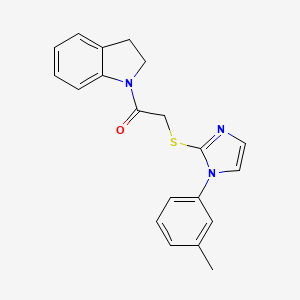
![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)
